3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-13-7-11(8-14(9-13)25-2)16(22)19-5-3-12(4-6-19)20-15(21)10-18-17(20)23/h7-9,12H,3-6,10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTWSAILHHOJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the imidazolidine-2,4-dione core. The final step involves the attachment of the 3,5-dimethoxybenzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione. For instance, derivatives of imidazolidine have shown selective toxicity towards various cancer cell lines. In a study evaluating the cytotoxicity of similar compounds against human squamous cell carcinoma and non-malignant fibroblasts, it was found that certain derivatives exhibited significant tumor-selective toxicity while sparing normal cells .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3a | Ca9-22 | 5.2 | High |
| 4d | HSC-2 | 7.8 | Moderate |
| 4c | HGF | >20 | Low |
Neuropharmacological Effects
The compound has also been investigated for its potential neuropharmacological effects. Research indicates that piperidine derivatives can modulate neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders such as anxiety and depression. For example, one study demonstrated that certain piperidine-based compounds could enhance serotonin receptor activity, suggesting a pathway for developing new antidepressants .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives and imidazolidine precursors. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.
Synthesis Pathway
- Starting Materials : Piperidine derivative and 3,5-dimethoxybenzoyl chloride.
- Reaction Conditions : Conducted under basic conditions to facilitate acylation.
- Characterization Techniques : NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry).
Case Study 1: Anticancer Efficacy
In a controlled study involving the administration of this compound to cancer cell lines, researchers observed dose-dependent responses indicating significant inhibition of cell proliferation. The study utilized a range of concentrations, with notable efficacy at lower doses compared to standard chemotherapeutic agents.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neuroprotective therapies.
Mechanism of Action
The mechanism of action of 3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Diphenylimidazolidine-2,4-dione: Known for its antibacterial activities.
3-(1-(3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione: Used in medicinal chemistry for its therapeutic potential
Uniqueness
3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on cytotoxic effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features an imidazolidine core substituted with a piperidine ring and a dimethoxybenzoyl group, which is crucial for its biological activity.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's potency is often measured using the half-maximal inhibitory concentration (IC50), which reflects the concentration required to inhibit cell growth by 50%.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 25 | Induction of apoptosis |
| HSC-2 (Carcinoma) | 30 | Mitochondrial membrane depolarization |
| HeLa (Cervical) | 20 | Increased reactive oxygen species (ROS) |
The compound demonstrates a preferential toxicity towards malignant cells compared to non-malignant counterparts, suggesting a potential therapeutic window for cancer treatment.
The mechanisms through which this compound exerts its cytotoxic effects include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is a desirable effect in oncology.
- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, leading to energy depletion and subsequent cell death.
- Reactive Oxygen Species Generation : Increased levels of ROS contribute to oxidative stress within the cells, further promoting apoptosis.
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on HL-60 Cells : A study reported that treatment with the compound resulted in significant apoptosis in HL-60 leukemia cells, with IC50 values indicating strong cytotoxicity at low concentrations .
- Comparative Analysis with Other Compounds : In comparative studies with established chemotherapeutics like melphalan and curcumin, the compound exhibited superior selectivity and potency against specific cancer cell lines .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity:
- Dimethoxybenzoyl Group : This moiety enhances lipophilicity and facilitates cellular uptake.
- Piperidine Ring : Modifications on this ring can significantly alter the compound's interaction with biological targets.
Research has shown that slight variations in substituents can lead to drastic changes in potency and selectivity against different cancer types .
Q & A
Q. What are the common synthetic routes for synthesizing 3-[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione?
The synthesis typically involves multi-step reactions:
- Pyrazole/piperidine core formation : Reacting hydrazine derivatives with β-diketones or aldehydes to form heterocyclic intermediates .
- Coupling reactions : Introducing the 3,5-dimethoxybenzoyl group via nucleophilic acyl substitution or carbodiimide-mediated coupling .
- Purification : Column chromatography (e.g., silica gel with CHCl₃/MeOH) and recrystallization to achieve >95% purity .
Q. How is the compound characterized post-synthesis?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring conformations (e.g., piperidine chair vs. boat) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry and crystal packing effects, if single crystals are obtainable .
Q. What are the key structural features influencing its chemical reactivity?
- The imidazolidine-2,4-dione core is prone to ring-opening under basic conditions, enabling derivatization .
- The 3,5-dimethoxybenzoyl group enhances electron density, affecting nucleophilic substitution kinetics .
- The piperidine ring adopts a chair conformation, influencing steric interactions in coupling reactions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for its synthesis?
- Quantum chemical calculations : Predict transition states and activation energies for critical steps (e.g., acylation) using Gaussian or ORCA .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to recommend solvent/catalyst combinations, reducing trial-and-error .
- Molecular dynamics (MD) : Simulate solvent effects on intermediate stability .
Q. How to address contradictions in bioactivity data across studies?
- Assay standardization : Compare IC₅₀ values using identical cell lines (e.g., HEK293 vs. HepG2) and assay protocols (e.g., MTT vs. ATP luminescence) .
- Metabolic stability : Account for differences in liver microsome preparations (human vs. rodent) when interpreting pharmacokinetic discrepancies .
- Structural validation : Confirm batch-to-batch purity via HPLC-UV/ELSD to rule out impurity-driven activity .
Q. What strategies improve yield and purity during large-scale synthesis?
- Flow chemistry : Continuous reactors for exothermic steps (e.g., benzoylation) to minimize byproducts .
- Design of Experiments (DoE) : Optimize temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%) .
- In-line analytics : FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How to compare its pharmacological profile with structurally similar compounds?
- Pharmacophore mapping : Overlay 3D structures (e.g., Schrödinger Phase) to identify conserved binding motifs .
- Enzyme inhibition assays : Test against kinases (e.g., PKA, PKC) and phosphodiesterases (PDE4/5) to establish selectivity .
- ADMET profiling : Compare logP (2.1–3.5), plasma protein binding (85–95%), and CYP450 inhibition (3A4/2D6) .
Q. What in vitro models are suitable for assessing its biological activity?
- Cancer cell lines : NCI-60 panel for antiproliferative screening, with EC₅₀ values normalized to doxorubicin .
- Primary neuronal cultures : Evaluate neuroprotective effects against glutamate-induced excitotoxicity .
- Immune assays : LPS-stimulated PBMCs for cytokine modulation (IL-6, TNF-α) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Systematic substitutions : Replace 3,5-dimethoxy groups with halogens or electron-withdrawing groups (e.g., -CF₃) .
- Scaffold hopping : Synthesize imidazolidine-2-thione or pyrimidine-2,4-dione analogs .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using partial least squares (PLS) regression .
Q. How to resolve stability issues under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
